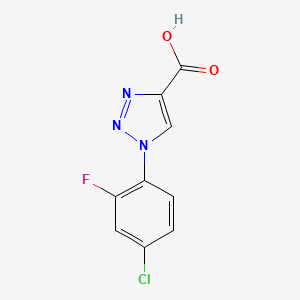

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXVWLFYEOZWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Azide-Alkyne Cycloaddition (Click Chemistry)

The core triazole ring is formed by the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne. This reaction is catalyzed by copper(I) salts, proceeding under mild conditions with high regioselectivity for the 1,4-disubstituted triazole.

- Starting materials: 4-chloro-2-fluoroaniline is converted into the corresponding azide via diazotization followed by azide substitution.

- Alkyne component: Typically, alkynes bearing ester groups such as tert-butyl propiolate or prop-2-ynoate are used.

- Catalysts: Copper(II) acetate reduced in situ by sodium ascorbate or L-proline as a ligand in aqueous or mixed solvent systems.

- Conditions: Reaction temperatures range from room temperature to 75 °C, often in water, dimethyl sulfoxide, or mixed solvents.

Halogenated Phenyl Substitution

The 4-chloro-2-fluorophenyl group is introduced either:

- By using the appropriately substituted aniline precursor for azide formation.

- Or by electrophilic aromatic substitution on the phenyl ring prior to triazole formation.

Detailed Preparation Method from Patent Literature

A comprehensive method described in patent US20180029999A1 outlines the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the 4-chloro-2-fluorophenyl derivative.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Cooling to −78 °C to 0 °C | Mass-to-volume ratio 1:2-50 |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring 0.5-2 h | Mole ratio 1:0.8-1.5 |

| 3 | Addition of low molecular weight alcohol (e.g., ethanol) | Stirring | Quenches reaction |

| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10-50 °C, stirring 0.5-2 h | |

| 5 | Cooling to −30 to 0 °C, bubbling CO2 for 5-30 min | Carboxylation step | |

| 6 | Acidification to pH 1-5 with HCl | Extraction with organic solvent | Drying and concentration |

| 7 | Methylation with methyl iodide in presence of K2CO3 | 0-80 °C for 5-48 h | Methyl ester formation for purification |

| 8 | Crystallization and drying | Cooling to −5 to 5 °C | Isolates pure acid |

This method yields the target acid with good purity and yields around 60% in analogous cases.

Example Experimental Procedure

- Dissolve 2.50 g of 1-(4-chloro-2-fluorophenyl)-4,5-dibromo-1H-1,2,3-triazole in 15 mL THF, cool to −20 °C.

- Add 4.87 mL of 2.0 M isopropylmagnesium chloride in THF dropwise, stir 1 h.

- Add 0.40 mL ethanol dropwise.

- Add 7.50 mL of isopropylmagnesium chloride-lithium chloride composite at −10 °C, stir at 10-20 °C for 1 h.

- Cool to −10 °C, bubble CO2 for 15 min.

- Add 15 mL HCl, extract with ethyl acetate, dry over sodium sulfate.

- Concentrate under reduced pressure to obtain crude acid.

- Dissolve crude product in THF/DMF, add potassium carbonate and methyl iodide, stir at 25-40 °C for 24 h.

- Layer with water and ethyl acetate, acidify aqueous layer to pH 1-5, extract, concentrate, and crystallize at 0 °C.

- Filter and dry to yield 1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Yield: Approximately 60%.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | THF, methyl-THF, DMF, DMSO | Mixed solvents often used |

| Temperature (Grignard step) | −78 °C to 20 °C | Low temp for controlled reaction |

| CO2 introduction | −30 °C to 0 °C | For carboxylation |

| Acidification pH | 1 to 5 | To isolate acid form |

| Methylation temperature | 0 to 80 °C | For ester intermediate |

| Reaction time (methylation) | 5 to 48 hours | Longer times improve yield |

| Yield | 60-70% | Depending on scale and purity |

Research Findings and Notes

- The use of isopropylmagnesium chloride and its lithium chloride composite is critical for selective halogen-metal exchange and subsequent carboxylation.

- The intermediate 1-substituted-4-bromo-1H-1,2,3-triazole allows for separation and purification before final conversion to the acid.

- Methylation of the crude acid mixture facilitates purification by converting acids to esters, which crystallize more readily.

- The method is adaptable to various 1-substituted triazoles, including those with halogenated phenyl groups such as 4-chloro-2-fluoro.

- Reaction conditions such as temperature and solvent composition significantly affect yield and purity.

化学反応の分析

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is C9H5ClFN3O2, with a molecular weight of approximately 227.6 g/mol. The compound features a triazole ring, which is known for its biological activity and stability under various conditions.

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Anticancer Properties

Another area of interest is the anticancer potential of triazole derivatives. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with the triazole moiety have been explored for their ability to target specific cancer pathways, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Triazole compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This property opens avenues for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Fungicides

The triazole structure is prevalent in many agricultural fungicides. Compounds related to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their effectiveness against plant pathogens such as Fusarium and Botrytis. These studies indicate that such compounds can protect crops from fungal infections while being environmentally friendly alternatives to traditional fungicides .

Herbicides

There is ongoing research into the herbicidal properties of triazole derivatives. Some studies suggest that these compounds may inhibit specific enzymes involved in plant growth regulation, thereby serving as potential herbicides with selective action against weeds .

Material Science Applications

Polymer Chemistry

In material science, triazoles are utilized in the synthesis of polymers due to their stability and ability to form cross-links. Research has shown that incorporating triazole units into polymer matrices enhances thermal stability and mechanical properties, making them suitable for high-performance materials .

Nanotechnology

Triazole derivatives are also being explored in nanotechnology for drug delivery systems. Their ability to form stable complexes with various drugs allows for controlled release mechanisms, improving the efficacy of therapeutic agents while minimizing side effects .

Case Studies

作用機序

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole Carboxylic Acids

Key Observations:

- Amino Substituents: The 2-aminophenyl derivative exhibits antimicrobial activity attributed to its zwitterionic nature and kink-like conformation, facilitating interactions with bacterial targets .

- Heterocyclic Modifications: Thiazole-substituted triazoles (e.g., 5-methyl-1-(thiazol-2-yl)) show enhanced antiproliferative effects, likely due to π-stacking interactions with cellular targets .

Physicochemical and Pharmacokinetic Considerations

- Acidity and Solubility: Triazole carboxylic acids exhibit high acidity (pKa ~3–4) due to the electron-deficient triazole ring, which may limit cell permeability. Conversion to amides (e.g., Z995908944 in ) improves bioavailability by reducing ionization .

生物活性

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, characterized by its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a triazole ring with a chloro and fluoro substituent on the phenyl group, which significantly influences its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |

| Molecular Formula | C₉H₅ClFN₃O₂ |

| Molecular Weight | 225.61 g/mol |

| CAS Number | 1042534-92-8 |

The biological activity of 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The triazole ring can inhibit enzymes and receptors involved in critical biochemical pathways. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, potentially increasing its efficacy against pathogens and cancer cells.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : A study demonstrated that similar triazole compounds showed effective inhibition against various fungal strains. The mechanism often involves the disruption of fungal cell membrane integrity.

- Antibacterial Activity : In vitro tests revealed that compounds related to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited notable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro evaluations using the National Cancer Institute's NCI60 panel indicated moderate activity against several cancer cell lines, including melanoma and breast cancer. The compound's structural properties contribute to its ability to induce apoptosis in cancer cells .

- Mechanistic Insights : Research has shown that 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can induce DNA damage without directly intercalating into DNA. This suggests an alternative pathway for its anticancer effects .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:

- Antiproliferative Effects : A derivative exhibited significant antiproliferative activity against leukemia cell lines (e.g., K562) comparable to doxorubicin. Morphological changes such as chromatin condensation were observed in treated cells .

- Synergistic Effects : When combined with other drugs, triazole derivatives showed enhanced efficacy against resistant bacterial strains. This combination therapy approach is promising for overcoming antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), which efficiently forms the triazole core. A key intermediate, methyl 1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, is synthesized first, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . For example, flow synthesis using copper-on-charcoal (Cu/C) as a heterogeneous catalyst improves reaction efficiency and scalability .

Q. How is the compound structurally characterized?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software) provide precise bond lengths, angles, and molecular packing . For example, SHELXL refines high-resolution data to resolve electron density maps, confirming substituent positions.

- Spectroscopic techniques : H/C NMR and IR verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What in vitro assays evaluate its biological activity?

Methodological Answer: Antiproliferative activity is assessed via NCI-60 human tumor cell line screens . Key findings include:

| Cell Line (Cancer Type) | Growth Inhibition (%) | Notes |

|---|---|---|

| NCI-H522 (Lung) | ~40% (GP = 62.47%) | Triazole-thiazole hybrids show higher activity |

| LOX IMVI (Melanoma) | 44.78–62.25% | Substituent effects critical |

Dose-response curves (IC) and zwitterionic properties (due to carboxylic acid) are analyzed to explain cell permeability limitations .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or scalability?

Methodological Answer:

- Flow chemistry : Continuous flow reactors with Cu/C catalysts reduce reaction times and improve decarboxylation efficiency. For example, propiolic acid derivatives undergo decarboxylation before cycloaddition, enabling disubstituted triazoles with >80% yield .

- Microwave-assisted synthesis : Accelerates reaction kinetics for intermediates like methyl esters .

Q. How does the carboxylic acid group influence bioactivity compared to amide derivatives?

Methodological Answer: The carboxylic acid’s high acidity (pK ~3–4) reduces cell permeability due to ionization at physiological pH, leading to lower antiproliferative activity compared to amides. For example:

- Acid derivatives : ~10–40% inhibition in NCI-60 screens.

- Amide analogs : Up to 60–80% inhibition due to improved lipophilicity .

Solution : Ester prodrugs or zwitterionic modifications (e.g., thiazole-triazole hybrids) enhance bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structural motif analysis : Compare substituent effects. For instance, 5-CF or 4-chlorophenyl groups enhance activity by interacting with biotargets (e.g., c-Met kinase) .

- Experimental controls : Standardize assay conditions (e.g., pH, serum proteins) to account for ionization state variability.

Q. How can crystallography data inform molecular modeling and target interaction studies?

Methodological Answer:

- SHELX-refined structures : Provide 3D coordinates for docking studies (e.g., AutoDock Vina). For example, the dihedral angle between triazole and fluorophenyl rings influences binding to hydrophobic pockets .

- Electrostatic potential maps : Predict hydrogen-bonding interactions with catalytic residues (e.g., in kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。